2-Isopropylindolizine

Calcium channel blockade Antihypertensive SAR

2-Isopropylindolizine (CAS 58963-30-7) is a bicyclic heterocyclic building block featuring an indolizine core substituted with an isopropyl group at the 2-position. This specific substitution pattern is the defining structural element of the 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizine class of slow-channel calcium antagonists, a series demonstrated to be among the most potent calcium-entry blockers outside the 1,4-dihydropyridine family.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B11921033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylindolizine
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CN2C=CC=CC2=C1
InChIInChI=1S/C11H13N/c1-9(2)10-7-11-5-3-4-6-12(11)8-10/h3-9H,1-2H3
InChIKeyLLQNUSLAPPNLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylindolizine – Key Intermediate for Next-Generation Calcium Channel Blocker Development


2-Isopropylindolizine (CAS 58963-30-7) is a bicyclic heterocyclic building block featuring an indolizine core substituted with an isopropyl group at the 2-position . This specific substitution pattern is the defining structural element of the 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizine class of slow-channel calcium antagonists, a series demonstrated to be among the most potent calcium-entry blockers outside the 1,4-dihydropyridine family [1]. The compound serves as the direct precursor to the clinical-stage antihypertensive agent fantofarone (SR 33557) and its analogues [2].

Why Generic Indolizine Building Blocks Cannot Replace 2-Isopropylindolizine in Calcium Antagonist Programs


Structure-activity relationship (SAR) studies on the 1-sulfonylindolizine series have unambiguously demonstrated that the 2-position substituent dictates pharmacological potency; only isopropyl or cyclopropyl groups confer sub-nanomolar IC50 values at the L-type calcium channel, whereas other alkyl (methyl, ethyl, n-propyl, n-butyl) or aryl substituents fail to achieve comparable activity [1]. Simply interchanging 2-isopropylindolizine with unsubstituted indolizine or other 2-alkylindolizines leads to a precipitous drop in target engagement that cannot be compensated by modifications elsewhere on the scaffold [1]. This SAR cliff directly impacts procurement decisions for lead optimisation and scale-up programs.

Quantitative Evidence Guide: 2-Isopropylindolizine vs. In-Class Alternatives


Calcium Channel Antagonist Potency: 2-Isopropylindolizine-Derived Compounds vs. Nifedipine

In a head-to-head radioligand binding assay, the 2-isopropylindolizine-containing sulfonamide series inhibited [3H]nitrendipine binding to L-type calcium channels with IC50 values ranging from 0.19 to 4.5 nM. The reference 1,4-dihydropyridine calcium antagonist nifedipine exhibited an IC50 of 2.5 nM in the same assay [1]. The most potent member of the 2-isopropylindolizine series (compound 9ab, later fantofarone) was selected for clinical development [1].

Calcium channel blockade Antihypertensive SAR

Synthetic Yield Advantage: 2-Isopropylindolizine as a High-Yielding Intermediate

Patent US5403933 discloses that 3-cyano-1-(4-hydroxybenzenesulphonyl)-2-isopropylindolizine is obtained from its thioether precursor in yields exceeding 95% [1]. Additionally, 2-isopropyl-1-(4-hydroxybenzenesulphonyl)indolizine is synthesised from 2-isopropyl-3-methoxycarbonylindolizine in an overall yield of 70% [1]. These high-yielding transformations are critical for cost-effective multi-step synthesis of the clinically advanced sulfonamide series.

Process chemistry Intermediate synthesis Scale-up

Lipophilicity Tuning: 2-Isopropylindolizine vs. Parent Indolizine

The introduction of the isopropyl group at the 2-position raises the calculated LogP from 2.49 (parent indolizine) to 3.06 (2-isopropylindolizine) . This +0.57 LogP unit shift enhances membrane permeability while maintaining a polar surface area (PSA) of 4.41 Ų, identical to the parent heterocycle . The resulting physicochemical profile aligns with the optimal range for orally bioavailable CNS-penetrant calcium channel modulators.

Physicochemical properties Drug-likeness LogP

Clinical Translation: 2-Isopropylindolizine as the Core of Fantofarone (SR 33557)

Fantofarone (SR 33557), the indolizine sulfone that progressed to clinical evaluation for hypertension, is built exclusively on the 2-isopropylindolizine scaffold [1]. Its pharmacological profile includes sub-nanomolar binding affinity (IC50 0.19–4.5 nM) and oral antihypertensive activity [2]. No 2-methyl-, 2-ethyl-, or 2-n-propylindolizine-derived sulfonamide has reached a comparable stage of development, underscoring the translational advantage conferred by the 2-isopropyl group.

Clinical candidate Calcium antagonist Cardiovascular

High-Impact Application Scenarios for 2-Isopropylindolizine


Medicinal Chemistry: Designing Next-Generation L-Type Calcium Channel Blockers

2-Isopropylindolizine is the essential core scaffold for synthesising 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines that achieve sub-nanomolar IC50 values against L-type calcium channels, outperforming nifedipine (IC50 = 2.5 nM) by up to 13-fold [1]. Procurement of this building block enables SAR exploration around the amine moiety while retaining the potency-conferring 2-isopropyl group, directly supporting hit-to-lead and lead optimisation campaigns in cardiovascular and neurological indications.

Process Chemistry & Scale-Up: Cost-Efficient Route to Clinical Intermediates

The >95% yield reported for the oxidation of 3-cyano-1-(4-hydroxybenzenethio)-2-isopropylindolizine to its sulfonamide counterpart, combined with a 70% overall yield from the readily available 2-isopropyl-3-methoxycarbonylindolizine, makes this compound the preferred entry point for large-scale synthesis of advanced intermediates [2]. Process chemists can leverage these high-yielding transformations to minimise step count and improve atom economy.

Physicochemical Property Optimisation: Tuning Lipophilicity Without Altering PSA

2-Isopropylindolizine increases the LogP of derived molecules by +0.57 units relative to the parent indolizine scaffold while maintaining an identical polar surface area (PSA = 4.41 Ų) . This unique property profile supports the design of orally bioavailable, CNS-penetrant calcium channel modulators without introducing additional hydrogen-bond donors or acceptors, a critical advantage in ADMET-conscious drug discovery.

Patent Strategy & Intellectual Property: Differentiating from 1,4-Dihydropyridine Calcium Blockers

The 1-sulfonylindolizine chemotype, built on 2-isopropylindolizine, binds to a distinct site on the L-type calcium channel relative to 1,4-dihydropyridines, verapamil, and diltiazem [3]. Procuring this building block enables the synthesis of novel chemical matter with a unique mechanism of action, offering clear freedom-to-operate advantages and opportunities for composition-of-matter patent filings outside the crowded dihydropyridine space.

Quote Request

Request a Quote for 2-Isopropylindolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.